4-Allyl-4-ethylcyclohexanone
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Overview
Description
4-Allyl-4-ethylcyclohexanone is an organic compound belonging to the class of cyclohexanones It features a cyclohexane ring substituted with an allyl group (CH2=CH-CH2-) and an ethyl group (C2H5) at the fourth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-4-ethylcyclohexanone typically involves the alkylation of cyclohexanone. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with allyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or supported metal catalysts can enhance the selectivity and yield of the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Allyl-4-ethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The allyl group can undergo substitution reactions, such as halogenation or hydroboration, to form different substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light, hydroboration using borane (BH3) in tetrahydrofuran (THF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or hydroborated derivatives.
Scientific Research Applications
4-Allyl-4-ethylcyclohexanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and stereochemistry.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a valuable compound for drug discovery.
Medicine: Potential applications in the synthesis of therapeutic agents targeting specific diseases. Its structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry: Used in the production of fragrances, flavors, and other fine chemicals. Its reactivity and versatility make it a valuable building block in industrial chemistry.
Mechanism of Action
The mechanism of action of 4-Allyl-4-ethylcyclohexanone depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the allyl and ethyl groups, which can participate in various reaction pathways. For example, in oxidation reactions, the allyl group can undergo electrophilic addition, while the ketone group can be targeted by nucleophiles.
In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
4-Allyl-4-ethylcyclohexanone can be compared with other cyclohexanone derivatives, such as:
4-Allylcyclohexanone: Lacks the ethyl group, resulting in different reactivity and properties.
4-Ethylcyclohexanone: Lacks the allyl group, leading to variations in chemical behavior and applications.
Cyclohexanone: The parent compound, which lacks both allyl and ethyl groups, serving as a simpler model for studying the effects of these substituents.
Properties
Molecular Formula |
C11H18O |
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Molecular Weight |
166.26 g/mol |
IUPAC Name |
4-ethyl-4-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c1-3-7-11(4-2)8-5-10(12)6-9-11/h3H,1,4-9H2,2H3 |
InChI Key |
SVTBNNIJFWHKNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)CC1)CC=C |
Origin of Product |
United States |
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